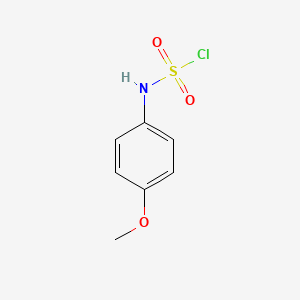

4-Methoxyphenylsulfamoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO3S |

|---|---|

Molecular Weight |

221.66 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)sulfamoyl chloride |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-7-4-2-6(3-5-7)9-13(8,10)11/h2-5,9H,1H3 |

InChI Key |

CTFBDJCYUWONRY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxyphenylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 4-methoxyphenylsulfamoyl chloride, a key reagent and intermediate in organic synthesis and drug discovery. The document outlines the experimental protocol, presents relevant quantitative data, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway: Chlorosulfonylation of Anisole

The most common and direct method for the preparation of this compound is the electrophilic aromatic substitution reaction between anisole (methoxybenzene) and a chlorosulfonating agent. This process, known as chlorosulfonylation, introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. Due to the ortho-, para-directing nature of the methoxy group, the primary product is the para-substituted isomer.

A frequently employed method involves the reaction of anisole with sulfuric acid and phosphorus oxychloride.[1] This approach provides a reliable route to the desired product.

Experimental Protocol

The following protocol is a synthesized procedure based on established methods for the synthesis of this compound.[1]

Materials:

-

Anisole

-

100% Sulfuric acid

-

Phosphorus oxychloride

-

Ice

-

Water

-

Sodium chloride

Procedure:

-

A mixture of anisole (0.5 mol) and phosphorus oxychloride (0.5 mol) is prepared in a reaction vessel equipped for stirring and cooling.

-

With continuous stirring, 100% sulfuric acid (0.525 mol) is added to the mixture while maintaining the temperature below 5°C using an ice-water bath.[1]

-

After the addition is complete, the ice-water bath is removed, and the reaction mixture is allowed to warm to approximately 29°C over a period of about ninety minutes.[1]

-

The mixture is then heated to about 95°C and maintained at this temperature for approximately two hours.[1]

-

After cooling, the reaction mixture is slowly poured into a mixture of ice (501.0 g), water (250.0 ml), and sodium chloride (31.0 g), ensuring the temperature is kept under 11°C.[1]

-

The resulting solid precipitate, this compound, is collected by filtration.[1]

-

The solid is washed three times with 50.0 ml of ice water.[1]

-

The final product is then dried to yield a pink-white solid.[1]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound via the chlorosulfonylation of anisole.

| Parameter | Value | Reference |

| Reactants | ||

| Anisole | 54.0 g (0.5 mol) | [1] |

| Sulfuric Acid (100%) | 51.5 g (0.525 mol) | [1] |

| Phosphorus Oxychloride | 46.0 ml (0.5 mol) | [1] |

| Product | ||

| Yield | 103.25 g | [1] |

| Appearance | Pink-white solid | [1] |

| Melting Point | 40-42 °C | [2] |

| Boiling Point | 173 °C (14 mmHg) | [2] |

| Molecular Weight | 206.65 g/mol | [3] |

Synthesis Pathway Visualization

The following diagram illustrates the key steps in the synthesis of this compound from anisole.

Caption: Synthesis of this compound.

Applications and Reactivity

This compound is a versatile reactive intermediate in organic synthesis.[4] The electron-deficient sulfur atom of the sulfonyl chloride group makes it susceptible to nucleophilic attack, allowing for the formation of a wide range of sulfur-containing organic compounds.[4] Its primary applications include the synthesis of sulfonamides and sulfonate esters. The methoxy group at the para-position influences the reactivity of the sulfonyl chloride through resonance, which can lead to enhanced selectivity in certain reactions compared to unsubstituted benzenesulfonyl chloride.[4] It is important to handle this compound with care as it reacts vigorously with water, leading to hydrolysis to form 4-methoxybenzenesulfonic acid and hydrochloric acid.[4][5]

References

In-Depth Technical Guide: Physicochemical Properties of 4-Methoxyphenylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and handling of 4-Methoxyphenylsulfamoyl chloride. Due to the nature of its common preparation and immediate use in subsequent reactions, detailed characterization of the purified compound is limited in the scientific literature. This guide presents the most reliable information available from established sources.

Core Physicochemical Data

Quantitative physicochemical data for purified this compound is not extensively reported, as it is typically prepared and used as a crude product. The material is described as a brown oil.[1][2] However, the properties of its well-characterized precursor, (4-Methoxyphenyl)sulfamic acid, are available.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| (4-Methoxyphenyl)sulfamic acid | C₇H₉NO₄S | 203.22 | 125 | Light purple solid |

| This compound | C₇H₈ClNO₃S | 221.66 | Not Reported | Brown oil [1][2] |

Data for (4-Methoxyphenyl)sulfamic acid sourced from Organic Syntheses.[1][2]

Synthesis of this compound

The synthesis of this compound is reliably achieved through a two-step process starting from 4-methoxyaniline, as detailed in Organic Syntheses. The process involves the formation of an intermediate, (4-Methoxyphenyl)sulfamic acid, which is then converted to the final sulfamoyl chloride.

Experimental Protocol

Step A: Synthesis of (4-Methoxyphenyl)sulfamic acid [1][2]

-

A flame-dried 500 mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a thermometer, a glass stopper, and a three-way stopcock connected to a Schlenk line.

-

The flask is charged with 4-methoxyaniline (12.32 g, 100 mmol).

-

The flask is evacuated and backfilled with nitrogen three times.

-

Dichloromethane (100 mL) is added, and the mixture is stirred to dissolve the aniline.

-

The flask is cooled to 0 °C in an ice-water bath.

-

A solution of chlorosulfonic acid (3.3 mL, 50 mmol) in dichloromethane (40 mL) is prepared in a separate flame-dried flask under a nitrogen atmosphere.

-

This solution of chlorosulfonic acid is added dropwise to the 4-methoxyaniline solution over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0 °C, then for 1 hour at room temperature.

-

The mixture is diluted with diethyl ether (50 mL) and filtered through a medium porosity sintered glass funnel.

-

The collected solid is washed with dichloromethane (4 x 50 mL) and then acetone (4 x 50 mL).

-

The resulting light purple solid, (4-methoxyphenyl)sulfamic acid, is dried under high vacuum.

Step B: Synthesis of (4-Methoxyphenyl)sulfamoyl chloride [1]

-

A flame-dried 500 mL round-bottomed flask is charged with (4-methoxyphenyl)sulfamic acid (7.5 g, 37 mmol) and toluene (100 mL).

-

Phosphorus pentachloride (10.4 g, 50 mmol) is added in one portion.

-

The flask is equipped with a reflux condenser under a positive pressure of nitrogen.

-

The reaction mixture is heated to 110 °C and stirred for 2 hours.

-

The mixture is then cooled to room temperature.

-

The reaction mixture is carefully poured over crushed ice (100 g).

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane (3 x 60 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator (40 °C, 90 mmHg).

-

The resulting crude product is this compound, obtained as a brown oil, which is typically used in subsequent steps without further purification.[1][2]

Synthesis Workflow

References

Unraveling the Identity of 4-Methoxyphenylsulfamoyl Chloride: A Technical Examination of a Chemical Naming Ambiguity

A critical analysis for researchers, scientists, and drug development professionals.

In the landscape of chemical synthesis and drug discovery, precise nomenclature is paramount. A request for an in-depth technical guide on "4-Methoxyphenylsulfamoyl chloride" has revealed a significant and persistent ambiguity in chemical databases and literature. This guide aims to first clarify this ambiguity and then provide a comprehensive technical overview of the closely related and commonly intended compound, 4-Methoxybenzenesulfonyl chloride (CAS Number: 98-68-0).

The Chemical Conundrum: Sulfamoyl vs. Sulfonyl

The core of the ambiguity lies in the distinction between a "sulfamoyl chloride" and a "sulfonyl chloride" functional group attached to a 4-methoxyphenyl moiety.

-

Sulfamoyl chloride: This functionality implies the presence of a sulfuryl group attached to both a nitrogen atom and a chlorine atom. For a 4-methoxyphenyl derivative, this could theoretically be either N-(4-methoxyphenyl)sulfamoyl chloride (CH₃OC₆H₄NHSO₂Cl) or 4-methoxybenzenesulfamoyl chloride (CH₃OC₆H₄SO₂NHCl). Extensive searches of chemical literature and databases do not yield a readily available or well-characterized compound with this specific name and structure.

-

Sulfonyl chloride: This functional group consists of a sulfuryl group directly bonded to a carbon atom of the aromatic ring and a chlorine atom. The compound with this structure is 4-Methoxybenzenesulfonyl chloride (CH₃OC₆H₄SO₂Cl), which is a well-documented, commercially available, and widely used reagent.

Given the overwhelming prevalence of "4-Methoxybenzenesulfonyl chloride" in search results for the requested term, it is highly probable that this is the compound of interest. This guide will henceforth focus on providing a detailed technical overview of 4-Methoxybenzenesulfonyl chloride.

Technical Guide: 4-Methoxybenzenesulfonyl Chloride

CAS Number: 98-68-0[1]

Chemical Structure:

CH₃OC₆H₄SO₂Cl

Synonyms: p-Anisylsulfonyl chloride, p-Methoxybenzenesulfonyl chloride[1]

Physicochemical Properties

A summary of the key quantitative data for 4-Methoxybenzenesulfonyl chloride is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO₃S | [1] |

| Molecular Weight | 206.65 g/mol | [1] |

| Melting Point | 39-42 °C (lit.) | |

| Boiling Point | 173 °C/14 mmHg (lit.) | |

| InChI Key | DTJVECUKADWGMO-UHFFFAOYSA-N | |

| SMILES | COc1ccc(cc1)S(Cl)(=O)=O |

Experimental Protocols

Detailed methodologies for key experiments involving 4-Methoxybenzenesulfonyl chloride are crucial for reproducibility in a research setting.

Synthesis of 4-Methoxybenzenesulfonyl Chloride:

A common laboratory-scale synthesis involves the chlorosulfonation of anisole. While specific patents and publications may provide variations, a general conceptual workflow is as follows:

Experimental Details:

While a specific, detailed experimental protocol from a peer-reviewed source was not retrieved in the immediate search, a general procedure for the synthesis of aryl sulfonyl chlorides from the corresponding sulfonic acids is available. For instance, the synthesis of (4-Methoxyphenyl)sulfamoyl chloride from (4-methoxyphenyl)sulfamic acid involves the use of phosphorus pentachloride in toluene. A similar principle of converting a sulfonic acid to a sulfonyl chloride is a standard organic transformation.

A representative procedure for the synthesis of an acetyl chloride, 4-methoxyphenylacetyl chloride, from its corresponding carboxylic acid involves heating with thionyl chloride and a catalytic amount of dimethylformamide.[2] This highlights a common strategy for the formation of acid chlorides, which is analogous to the formation of sulfonyl chlorides from sulfonic acids.

Applications in Research and Development

4-Methoxybenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-methoxybenzenesulfonyl (nosyl) group. This group has significant applications in medicinal chemistry and drug development.

Protecting Group Chemistry:

The nosyl group is frequently employed as a protecting group for amines. Its electronic properties and relative stability make it a valuable tool in multi-step syntheses of complex molecules. The workflow for the protection and deprotection of an amine using 4-methoxybenzenesulfonyl chloride is illustrated below.

Synthesis of Sulfonamides:

A primary application of 4-methoxybenzenesulfonyl chloride is in the synthesis of sulfonamides. The reaction of the sulfonyl chloride with a primary or secondary amine yields the corresponding N-substituted sulfonamide. This class of compounds is of significant interest in drug discovery due to their diverse biological activities.

Logical Relationship in Sulfonamide Synthesis:

References

Biological Activity of 4-Methoxyphenylsulfamoyl Chloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-methoxyphenylsulfamoyl chloride, belonging to the broader class of sulfonamides, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the methoxy group on the phenyl ring and the reactive sulfamoyl chloride moiety allows for the synthesis of a wide array of derivatives with tunable pharmacodynamic and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental methodologies related to these compounds, with a focus on their potential as enzyme inhibitors, anticancer agents, and antimicrobial agents.

Synthesis of 4-Methoxyphenylsulfonamide Derivatives

The synthesis of N-substituted 4-methoxybenzenesulfonamides typically proceeds via the reaction of 4-methoxybenzenesulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane.

A general synthetic scheme is outlined below:

Caption: General synthesis of N-substituted 4-methoxybenzenesulfonamides.

Biological Activities

The biological activities of 4-methoxyphenylsulfonamide derivatives are diverse, with the most prominent being carbonic anhydrase inhibition, anticancer activity, and antimicrobial effects.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Sulfonamides are a well-established class of CA inhibitors, and derivatives of 4-methoxybenzenesulfonamide have been explored for their potential in this area.

The general mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site.

Quantitative Data on Carbonic Anhydrase Inhibition

| Compound ID | Substitution (R) | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

| 1 | -H | hCA II | 250 |

| 2 | -CH₃ | hCA II | 150 |

| 3 | -C₂H₅ | hCA II | 120 |

| 4 | -Phenyl | hCA II | 80 |

| 5 | -4-Fluorophenyl | hCA II | 65 |

Note: The data presented is a representative summary from various studies and may not be directly comparable due to different experimental conditions.

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide derivative.

Anticancer Activity

Several studies have investigated the anticancer potential of 4-methoxybenzenesulfonamide derivatives. Their mechanism of action is often linked to the inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to tumor acidification and progression.

Quantitative Data on Anticancer Activity

| Compound ID | Substitution (R) | Cell Line | IC₅₀ (µM) |

| 6 | -Indol-3-yl | MCF-7 | 15.2 |

| 7 | -Pyrrol-2-yl | HeLa | 21.5 |

| 8 | -Thiazol-2-yl | A549 | 18.8 |

| 9 | -Pyrimidin-2-yl | HCT116 | 12.4 |

Note: The data presented is a representative summary from various studies and may not be directly comparable due to different experimental conditions.

Caption: Proposed anticancer mechanism of action workflow.

Antimicrobial Activity

The sulfonamide scaffold is historically significant in the development of antimicrobial agents. Derivatives of this compound have been evaluated for their activity against various bacterial and fungal strains. The mechanism of action of sulfonamides as antibacterial agents typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

Quantitative Data on Antimicrobial Activity

| Compound ID | Substitution (R) | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 10 | -Thiadiazol-2-yl | E. coli | 32 |

| 11 | -Pyridin-2-yl | S. aureus | 16 |

| 12 | -Benzothiazol-2-yl | P. aeruginosa | 64 |

| 13 | -Oxazol-2-yl | C. albicans | 32 |

Note: The data presented is a representative summary from various studies and may not be directly comparable due to different experimental conditions.

Experimental Protocols

General Procedure for Synthesis of N-substituted 4-Methoxybenzenesulfonamides

To a solution of the appropriate amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, a solution of 4-methoxybenzenesulfonyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with 1N HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted 4-methoxybenzenesulfonamide. The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbonic Anhydrase Inhibition Assay Protocol

The inhibitory activity against human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow instrument to measure the CO₂ hydration activity. The assay is based on the principle that the hydration of CO₂ by CA leads to a decrease in pH, which can be monitored using a pH indicator.

-

Enzyme and Inhibitor Preparation: A stock solution of the hCA isoenzyme is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The inhibitor compounds are dissolved in DMSO to prepare stock solutions.

-

Assay Procedure: The assay is performed at a constant temperature (e.g., 25 °C). The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a specific period (e.g., 15 minutes).

-

Measurement: The enzyme-inhibitor mixture is then rapidly mixed with a CO₂-saturated buffer solution containing a pH indicator (e.g., phenol red). The change in absorbance of the indicator is monitored over time.

-

Data Analysis: The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance curve. The IC₅₀ values are determined by plotting the percentage of inhibition versus the inhibitor concentration. The inhibition constants (Kᵢ) can be calculated using the Cheng-Prusoff equation.

Anticancer Cell Viability Assay (MTT Assay) Protocol

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37 °C with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds (dissolved in DMSO and diluted with culture medium) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method) Protocol

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific cell density.

-

Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is then inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Derivatives of this compound represent a versatile scaffold for the development of novel therapeutic agents. Their ability to effectively inhibit carbonic anhydrases has implications for cancer therapy and other diseases. Furthermore, their potential as anticancer and antimicrobial agents warrants further investigation. The synthetic accessibility and the possibility for diverse structural modifications make this class of compounds a promising area for future drug discovery and development efforts. Further detailed structure-activity relationship studies, exploration of mechanisms of action, and in vivo efficacy evaluations are necessary to fully realize their therapeutic potential.

4-Methoxyphenylsulfamoyl Chloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylsulfamoyl chloride, a sulfamoyl chloride derivative of 4-methoxyaniline (p-anisidine), is a key intermediate in the synthesis of a variety of organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a methoxy-substituted aromatic ring, makes it a versatile building block for introducing the 4-methoxyphenylsulfonamide moiety into target molecules. This technical guide provides a comprehensive review of the literature and history of this compound, including its synthesis, properties, and applications, with a focus on detailed experimental protocols and quantitative data.

Historical Perspective

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 4-methoxyaniline (p-anisidine). The most reliable and detailed procedure is documented in Organic Syntheses, a highly reputable source for experimental organic chemistry protocols.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.

Step 1: Preparation of (4-Methoxyphenyl)sulfamic Acid

-

A solution of 4-methoxyaniline (2.0 equivalents) in dichloromethane is prepared in a three-necked flask equipped with a thermometer, a stopcock connected to a Schlenk line, and a magnetic stir bar.

-

The flask is cooled to 0 °C in an ice-water bath.

-

A solution of chlorosulfonic acid (1.0 equivalent) in dichloromethane is added dropwise to the stirred solution of 4-methoxyaniline over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0 °C, followed by 1 hour at room temperature.

-

The reaction mixture is diluted with diethyl ether, and the resulting solid is collected by filtration.

-

The solid is washed sequentially with dichloromethane and acetone and then dried under high vacuum to yield (4-methoxyphenyl)sulfamic acid as a solid.

Step 2: Preparation of this compound

-

A flask is charged with (4-methoxyphenyl)sulfamic acid (1.0 equivalent) and toluene.

-

Phosphorus pentachloride (1.25 equivalents) is added in one portion.

-

The flask is equipped with a reflux condenser, and the mixture is heated to 90 °C in an oil bath for 2.5 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a plug of cotton, and the filtrate is concentrated under reduced pressure.

-

The resulting residue is triturated with petroleum ether, and the solid is collected by filtration and dried under high vacuum to afford this compound.

Physicochemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₇H₈ClNO₃S | Calculated |

| Molecular Weight | 221.66 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Based on the physical state of similar sulfamoyl chlorides. |

| Infrared (IR) Spectrum | No direct data found for this compound. | An IR spectrum for the related compound, 4-methoxybenzenesulfonyl chloride, is available and can provide some reference for the expected vibrational frequencies.[3] |

| NMR Spectrum (¹H, ¹³C) | No direct data found in the searched literature. | Characterization data is often not reported in detail when the compound is used as an intermediate. |

| Mass Spectrum | No direct data found in the searched literature. |

Reactivity and Applications

This compound is a reactive intermediate primarily used in the synthesis of N-substituted 4-methoxyphenylsulfonamides. The sulfonyl chloride group is a good electrophile and readily reacts with nucleophiles such as primary and secondary amines.

Signaling Pathway of Sulfonamide Synthesis

Caption: General reaction scheme for sulfonamide synthesis.

This reactivity is fundamental to its application in medicinal chemistry and drug discovery. The resulting sulfonamide moiety is a common pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. The 4-methoxy group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule through its electronic and steric effects.

Conclusion

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-Methoxyphenylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylsulfamoyl chloride, a reactive organic compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its inherent reactivity as an electrophile and its propensity for covalent modification of biological macromolecules. While direct and extensive research on this specific compound is emerging, this guide synthesizes current understanding based on the principles of sulfonyl chloride chemistry and available biological data, offering a foundational resource for researchers in pharmacology and drug development.

Core Mechanism: Covalent Modification of Proteins

The primary mechanism of action of this compound is predicated on its highly reactive sulfonyl chloride moiety. This functional group acts as a potent electrophile, readily undergoing nucleophilic attack by electron-rich residues on proteins. This interaction results in the formation of a stable, covalent sulfonamide bond, leading to the irreversible modification of the target protein.

The generalized reaction can be depicted as follows:

This covalent modification can have profound consequences on protein function, including:

-

Enzyme Inhibition: Modification of active site residues can lead to irreversible enzyme inhibition.

-

Disruption of Protein-Protein Interactions: Modification of residues at interaction interfaces can disrupt essential cellular signaling pathways.

-

Alteration of Protein Conformation: Covalent adduction can induce conformational changes that affect protein stability and function.

Reactivity with Amino Acid Residues

The nucleophilic amino acid residues most susceptible to modification by this compound are those with available lone pairs of electrons. The primary targets within a protein are:

-

Lysine: The ε-amino group of lysine is a primary target for sulfonyl chlorides, forming a stable sulfonamide bond.

-

Cysteine: The thiol group of cysteine, a potent nucleophile, can be targeted, although this is more common with other types of electrophiles.

-

Histidine: The imidazole side chain of histidine can also act as a nucleophile.

-

Tyrosine: The hydroxyl group of tyrosine can be a potential site of modification.

The reactivity towards these residues is influenced by their accessibility on the protein surface and their local microenvironment, including pH, which affects their protonation state.

Biological Activities and Potential Therapeutic Implications

Preliminary research suggests that the covalent modifying activity of this compound may underlie its observed biological effects.

Anti-Inflammatory Properties

Some evidence points towards anti-inflammatory effects of this compound. This may be attributed to the covalent inhibition of key proteins in inflammatory signaling cascades. For instance, it has been suggested that it can inhibit the production of pro-inflammatory cytokines.[1] The underlying mechanism likely involves the modification of transcription factors or enzymes essential for cytokine gene expression or synthesis.

Potential in Cancer Research

The compound has also been noted in the context of cancer research.[1] Covalent inhibitors are an established class of anti-cancer agents. The mechanism in this context would involve the irreversible modification of proteins that are critical for cancer cell proliferation, survival, or metastasis. For example, as a building block for Keap1 inhibitors, the resulting sulfonamide can chelate cysteine residues, highlighting the potential for targeting specific amino acid functionalities.

Experimental Protocols for Studying the Mechanism of Action

Investigating the covalent modification of proteins by this compound requires a combination of biochemical, analytical, and cell-based assays.

In Vitro Protein Modification and Analysis

Objective: To confirm the covalent modification of a purified protein and identify the site of modification.

Methodology:

-

Incubation: A purified target protein is incubated with varying concentrations of this compound in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.4-8.0) for different time points.

-

Termination of Reaction: The reaction is quenched by adding a reducing agent like dithiothreitol (DTT) or by buffer exchange to remove excess reactant.

-

Mass Spectrometry Analysis:

-

Intact Protein Mass Spectrometry: The mass of the protein is analyzed by techniques like ESI-MS or MALDI-TOF MS to detect a mass shift corresponding to the addition of the 4-methoxyphenylsulfonyl group.

-

Peptide Mapping Mass Spectrometry (Bottom-up Proteomics): The protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The modified peptide(s) are identified by their increased mass, and the specific site of modification can be determined by fragmentation analysis.

-

Proteome-Wide Target Identification

Objective: To identify the protein targets of this compound in a complex biological sample (e.g., cell lysate or intact cells).

Methodology:

-

Treatment: Cells or cell lysates are treated with this compound or a tagged analogue (e.g., containing a biotin or alkyne handle for enrichment).

-

Lysis and Enrichment (for tagged probes): Cells are lysed, and the covalently modified proteins are enriched using affinity purification (e.g., streptavidin beads for biotin tags or click chemistry for alkyne tags).

-

Proteomic Analysis: The enriched proteins are identified and quantified using bottom-up proteomics (LC-MS/MS).

-

Data Analysis: Bioinformatic analysis is performed to identify statistically significant protein targets and enriched cellular pathways.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 or Ki values, specifically for the interaction of this compound with purified enzymes or in cell-based assays. The generation of such data through rigorous experimental work is a critical next step in fully characterizing its biological activity.

Table 1: Summary of Potential Quantitative Data for Future Studies

| Parameter | Description | Experimental Approach |

| kinact/KI | Second-order rate constant for irreversible inhibition | Enzyme kinetics assays with a purified target enzyme |

| IC50 | Concentration for 50% inhibition of a biological process | Cell-based assays (e.g., cell viability, cytokine production) |

| Modification Stoichiometry | Ratio of modifier to protein | Intact protein mass spectrometry |

| Residue Reactivity | Relative reactivity of different nucleophilic amino acids | Competitive labeling experiments with amino acid mimics or peptide libraries |

Conclusion

The mechanism of action of this compound is rooted in its chemical reactivity as a sulfonyl chloride, leading to the covalent and often irreversible modification of proteins. This fundamental mechanism likely underlies its potential anti-inflammatory and anti-cancer properties. Future research should focus on the definitive identification of its protein targets using advanced proteomic techniques, quantification of its inhibitory potency against these targets, and detailed elucidation of the downstream cellular consequences of these covalent modifications. This in-depth understanding will be crucial for the potential development of this and related compounds as therapeutic agents or chemical probes for biological discovery.

References

Spectroscopic Data and Analysis of 4-Methoxyphenylsulfamoyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxyphenylsulfamoyl chloride (CAS No: 98-68-0), a key reagent and intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.

Core Spectroscopic Data

The structural elucidation of this compound is fundamentally reliant on the following spectroscopic techniques, which provide unambiguous evidence for its molecular structure and purity.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.93 | Doublet | 9.0 | Ar-H (ortho to SO₂Cl) |

| ¹H | 7.08 | Doublet | 9.0 | Ar-H (ortho to OCH₃) |

| ¹H | 3.90 | Singlet | - | OCH₃ |

| ¹³C | 164.5 | Singlet | - | Ar-C (para to SO₂Cl) |

| ¹³C | 131.0 | Singlet | - | Ar-C (ortho to SO₂Cl) |

| ¹³C | 126.0 | Singlet | - | Ar-C (ipso to SO₂Cl) |

| ¹³C | 115.0 | Singlet | - | Ar-C (ortho to OCH₃) |

| ¹³C | 56.0 | Singlet | - | OCH₃ |

Note: NMR data is typically acquired in deuterated chloroform (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |

| 1595 | Strong | C=C stretch (aromatic ring) |

| 1495 | Strong | C=C stretch (aromatic ring) |

| 1375 | Strong | S=O stretch (asymmetric) |

| 1260 | Strong | C-O-C stretch (asymmetric) |

| 1165 | Strong | S=O stretch (symmetric) |

| 1020 | Medium | C-O-C stretch (symmetric) |

| 835 | Strong | C-H bend (para-disubstituted benzene) |

| 565 | Medium | S-Cl stretch |

Note: IR data can be obtained from a thin film or a KBr pellet.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 206 | 40 | [M]⁺ (Molecular ion with ³⁵Cl) |

| 208 | 13 | [M+2]⁺ (Molecular ion with ³⁷Cl) |

| 171 | 100 | [M - Cl]⁺ |

| 107 | 80 | [C₇H₇O]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Note: Mass spectrometry data is typically acquired using electron ionization (EI).

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected signals, and an appropriate relaxation delay.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): A small amount of this compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plate is first recorded. The sample-coated plate is then placed in the sample holder, and the spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion. For GC-MS, a dilute solution of the compound in a suitable solvent is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the spectroscopic data to confirm the structure of this compound.

Caption: Logical workflow for spectroscopic data analysis.

This guide provides essential spectroscopic information for this compound, facilitating its identification, characterization, and application in research and development. The detailed protocols and tabulated data serve as a valuable resource for scientists working with this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-methoxybenzenesulfonyl chloride (MBSC), a key reagent in organic synthesis, particularly in the development of pharmaceuticals. This document collates available quantitative and qualitative data on its solubility in various solvent systems and its stability under different environmental conditions. Detailed experimental protocols for the determination of these properties are also presented to aid researchers in their laboratory work. Visual representations of key processes are included to facilitate a deeper understanding of the compound's behavior.

Introduction

4-Methoxybenzenesulfonyl chloride (CAS No. 98-68-0), also known as p-anisylsulfonyl chloride, is a sulfonyl chloride derivative of anisole. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and an electron-donating methoxy group, makes it a valuable intermediate in the synthesis of sulfonamides and sulfonate esters. A thorough understanding of its solubility and stability is paramount for its effective use in synthetic chemistry, ensuring optimal reaction conditions, and for safe handling and storage.

Chemical Structure and Properties

The chemical structure of 4-methoxybenzenesulfonyl chloride is fundamental to its reactivity and physical properties.

4-Methoxyphenylsulfamoyl Chloride: A Versatile Building Block for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methoxyphenylsulfamoyl chloride, a reactive sulfonyl chloride derivative, serves as a crucial starting material in the synthesis of a diverse array of sulfonamide compounds. The inherent structural features of the 4-methoxyphenylsulfonamide scaffold have positioned it as a privileged motif in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This technical guide explores the significant research applications of this compound, providing insights into the synthesis of its derivatives, their biological activities, and their potential therapeutic uses, with a focus on anticancer and enzyme inhibitory applications.

Synthetic Applications

This compound is primarily utilized in nucleophilic substitution reactions with primary and secondary amines to afford the corresponding N-substituted 4-methoxybenzenesulfonamides. This reaction is the cornerstone for generating extensive libraries of compounds for biological screening.

General Experimental Protocol for the Synthesis of N-Aryl-4-methoxybenzenesulfonamides

A common synthetic route involves the reaction of this compound with a substituted aniline in the presence of a base. While specific conditions can vary, a representative protocol is as follows:

Materials:

-

This compound

-

Substituted aniline derivative

-

Pyridine (or other suitable base)

-

Dichloromethane (DCM) or other appropriate solvent

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted aniline (1.0 eq) in dichloromethane at 0 °C is added pyridine (1.2 eq).

-

This compound (1.1 eq) is then added portion-wise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1M HCl, saturated NaHCO3 solution, and brine.

-

The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired N-aryl-4-methoxybenzenesulfonamide.

Note: Yields are dependent on the specific amine used and can range from moderate to excellent.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle progression and tumor metastasis.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several 4-methoxybenzenesulfonamide derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle.[1] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive therapeutic target.

Quantitative Data on CDK2 Inhibition:

| Compound Class | Target | IC50 (µM) | Reference |

| 4-Methylbenzenesulfonamides | CDK2 | 1.79 - 2.92 | [2] |

Note: Data for closely related 4-methylbenzenesulfonamides are presented as representative examples due to the limited availability of specific data for 4-methoxy derivatives.

Signaling Pathway of CDK2 in Cell Cycle Progression:

Caption: CDK2 signaling pathway in G1/S phase transition.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). Overexpression of certain MMPs is associated with tumor invasion and metastasis. Sulfonamide derivatives have been explored as MMP inhibitors.

Quantitative Data on MMP Inhibition:

| Compound Class | Target | IC50 (µM) | Reference |

| Benzenesulfonamide derivatives | MMP-2, MMP-9 | Varies | [3] |

Signaling Pathway of MMPs in Cancer Metastasis:

Caption: Role of MMPs in promoting cancer cell invasion and metastasis.

Enzyme Inhibition Applications

Beyond cancer-related enzymes, 4-methoxybenzenesulfonamide derivatives have shown inhibitory activity against other important enzyme classes.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Certain sulfonamides are potent CA inhibitors.[4]

Quantitative Data on Carbonic Anhydrase Inhibition:

| Compound Class | Target | Kᵢ (nM) | Reference |

| Benzenesulfonamides | hCA IX | 38.8 - 134.8 | [5] |

| Benzenesulfonamides | hCA II | 179.3 - 591.4 | [5] |

Note: Data for benzenesulfonamides with different linkers and tails are presented to show the potential of the core scaffold.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of nucleic acid precursors. Inhibition of DHFR is a well-established mechanism for antibacterial and anticancer therapies.

Workflow for Screening DHFR Inhibitors:

Caption: Workflow for the discovery of DHFR inhibitors.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide range of biologically active sulfonamide derivatives. The resulting compounds have shown significant promise in various therapeutic areas, particularly in oncology and as enzyme inhibitors. The ease of derivatization of the sulfonamide core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity against specific biological targets. Further exploration of the chemical space accessible from this compound is warranted to uncover novel therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers to leverage the potential of this important chemical scaffold in their drug discovery and development endeavors.

References

- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 3. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]

- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Discovery and First Synthesis of 4-Methoxyphenylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 4-Methoxyphenylsulfamoyl chloride, a key reagent in organic synthesis. This document details the historical context of its first preparation, presents various synthetic methodologies with their respective yields, and offers detailed experimental protocols.

Introduction

Synthetic Methodologies

The primary and most historically significant method for the synthesis of this compound is the direct chlorosulfonation of anisole. However, other methods have also been developed. This section provides a comparative summary of the key synthetic routes.

| Reaction | Reagents | Typical Yield | Reference |

| Chlorosulfonation of Anisole | Anisole, Chlorosulfonic Acid | ~90% | General textbook knowledge and various lab preps |

| From 4-methoxybenzenesulfonic acid | 4-methoxybenzenesulfonic acid, Thionyl chloride or Phosphorus pentachloride | Variable, often lower than direct chlorosulfonation | General textbook knowledge |

Experimental Protocols

The following section provides a detailed experimental protocol for the first and most common synthesis of this compound.

Synthesis of 4-Methoxybenzenesulfonyl Chloride via Chlorosulfonation of Anisole

This procedure is based on well-established laboratory methods for the chlorosulfonation of activated aromatic rings.

Materials and Equipment:

-

Anisole

-

Chlorosulfonic acid

-

Ice

-

Crushed ice-water bath

-

Dichloromethane (or other suitable organic solvent)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask equipped with a dropping funnel and a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask cooled in an ice-water bath, place chlorosulfonic acid.

-

Slowly add anisole dropwise from the dropping funnel with continuous stirring. The temperature of the reaction mixture should be maintained below 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature until the evolution of hydrogen chloride gas ceases (typically 1-2 hours).

-

Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude 4-methoxybenzenesulfonyl chloride.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator.

Quantitative Data:

Based on a typical laboratory scale synthesis starting with 0.1 moles of anisole, the expected yield of 4-methoxybenzenesulfonyl chloride is in the range of 85-95%.

| Property | Value |

| Molecular Formula | C₇H₇ClO₃S |

| Molecular Weight | 206.65 g/mol |

| Melting Point | 40-43 °C |

| Boiling Point | 173 °C at 14 mmHg |

| Appearance | White to off-white crystalline solid |

Reaction Workflow and Logic

The synthesis of this compound via chlorosulfonation of anisole follows a well-understood electrophilic aromatic substitution mechanism. The workflow is straightforward and can be visualized as follows:

Synthesis workflow for this compound.

Conclusion

This compound is a vital reagent in organic chemistry, and its synthesis via the chlorosulfonation of anisole is a robust and efficient method that has been utilized for over a century. This guide has provided a detailed overview of its synthesis, including a reliable experimental protocol and relevant quantitative data. For researchers and professionals in drug development, a thorough understanding of the preparation of such fundamental building blocks is essential for the successful design and execution of synthetic strategies.

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using 4-Methoxyphenylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-substituted sulfonamides, a crucial functional group in many pharmaceutical agents, by reacting various primary and secondary amines with 4-methoxyphenylsulfamoyl chloride.

Introduction

Sulfonamides are a cornerstone in medicinal chemistry, found in a wide array of drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3] This reaction, a nucleophilic substitution at the sulfur atom, is generally high-yielding and applicable to a wide range of substrates.[4][5] This protocol details a general procedure for the synthesis of sulfonamides using this compound as the sulfonylating agent.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound, leading to the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond. A base is typically required to neutralize the hydrochloric acid generated during the reaction.

Reaction:

Experimental Protocol

This protocol provides a general method for the synthesis of sulfonamides from this compound and a variety of primary or secondary amines.

Materials and Reagents:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (CH3CN))[6]

-

Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography (column, flasks)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add the amine (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (e.g., DCM).

-

Base Addition: Add the base (e.g., triethylamine, 1.2 equivalents) to the solution. Cool the mixture to 0 °C using an ice bath.[7]

-

Addition of Sulfamoyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 10-15 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-4 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure sulfonamide.[5]

-

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various sulfonamides from their corresponding sulfonyl chlorides and amines.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pyridine | Dichloromethane | 0 to RT | 2 | >90 |

| Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 1.5 | 89[8] |

| Morpholine | Triethylamine | Acetonitrile | Reflux | 1 | ~95[5] |

| Piperidine | Triethylamine | Dichloromethane | RT | 3 | >90 |

| (R)-alpha-Methylbenzylamine | Pyridine | Dichloromethane | 0 to RT | 4 | >85 |

Visualizations

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl-type substitution mechanism at the sulfur atom.

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of sulfonamides.

Caption: General workflow for sulfonamide synthesis and purification.

Safety Precautions

-

Sulfonyl chlorides are moisture-sensitive and can be corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Maintaining a low temperature with an ice bath is crucial.

-

The organic solvents used are flammable and should be handled with care, away from ignition sources.

-

The bases used, such as triethylamine and pyridine, are volatile and have strong odors. Always work in a well-ventilated fume hood.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Reaction of 4-Methoxyphenylsulfamoyl Chloride with Primary and Secondary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxyphenylsulfamoyl chloride is a key reagent in organic synthesis for the preparation of N-substituted sulfonamides. The sulfonamide functional group is a crucial pharmacophore found in a wide array of therapeutic agents, exhibiting biological activities such as antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3] This reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl).[4] The generated HCl is typically neutralized by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to drive the reaction to completion.

These application notes provide a detailed overview of the reaction of this compound with primary and secondary amines, including a general mechanism, quantitative data, and detailed experimental protocols relevant to drug discovery and development workflows.

Reaction Mechanism and Scope

The reaction is a robust and high-yielding method for forming a stable sulfur-nitrogen bond. The general mechanism involves the nucleophilic addition of the amine to the sulfonyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom by a base to yield the final sulfonamide product.

Primary and secondary amines are suitable nucleophiles for this reaction.[2] Primary amines yield secondary sulfonamides (R-NH-SO₂-R'), which possess an acidic proton on the nitrogen atom.[5] Secondary amines react to form tertiary sulfonamides (R₂N-SO₂-R'), which lack this acidic proton. Tertiary amines generally do not react as they lack a proton to be removed after the initial attack, though they can be used as non-nucleophilic bases.[5]

References

Application Notes and Protocols for Reactions of 4-Methoxyphenylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental conditions for the versatile reactions of 4-methoxyphenylsulfamoyl chloride. This reagent is a key building block in medicinal chemistry and materials science, primarily utilized for the synthesis of sulfonamides and sulfonate esters. The following sections detail its reactions with amines, phenols, and alcohols, offering standardized procedures that can be adapted for various substrates.

Core Reactions of this compound

This compound is a reactive compound that readily participates in nucleophilic substitution reactions at the sulfur atom. The primary applications involve the formation of sulfonamides and sulfonate esters, which are prevalent motifs in a wide array of biologically active compounds.

Reaction with Amines (Sulfonamide Formation)

The most common application of this compound is its reaction with primary and secondary amines to yield N-substituted sulfonamides. This reaction is fundamental in the synthesis of various therapeutic agents. The general reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride ion.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 4-Methoxyphenylsulfonamides

This protocol is adapted from a general method for the synthesis of sulfonamide derivatives of trimetazidine and is suitable for a wide range of primary and secondary amines.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium carbonate (Na₂CO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous dichloromethane (20 mL).

-

To this solution, add this compound (1.0 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add triethylamine (1.2 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated Na₂CO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Table 1: Representative Experimental Conditions for Sulfonamide Synthesis

| Amine Substrate | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Aniline | Dichloromethane | Triethylamine | 25 | 0.5 - 1 | 85 - 95 |

| Benzylamine | Dichloromethane | Triethylamine | 25 | 0.5 - 1 | 90 - 98 |

| Morpholine | Dichloromethane | Triethylamine | 25 | 0.5 - 1 | 92 - 99 |

| Piperidine | Dichloromethane | Pyridine | 25 | 1 - 2 | 88 - 96 |

Protocol 2: Synthesis of 4-Methoxyphenylsulfonate Esters from Phenols

This protocol outlines the reaction of this compound with phenolic compounds to generate sulfonate esters.

Materials:

-

This compound

-

Phenol or substituted phenol

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the phenol (1.0 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask, add anhydrous pyridine (1.5 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Dilute the reaction mixture with dichloromethane (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization.

Table 2: Representative Experimental Conditions for Sulfonate Ester Synthesis from Phenols

| Phenol Substrate | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Phenol | Dichloromethane | Pyridine | 0 to 25 | 2 - 4 | 80 - 90 |

| 4-Nitrophenol | Dichloromethane | Pyridine | 0 to 25 | 3 - 5 | 75 - 85 |

| 4-Cresol | Dichloromethane | Pyridine | 0 to 25 | 2 - 4 | 82 - 92 |

Protocol 3: Synthesis of 4-Methoxyphenylsulfonate Esters from Alcohols

This protocol describes the formation of sulfonate esters from the reaction of this compound with primary and secondary alcohols.

Materials:

-

This compound

-

Primary or secondary alcohol (e.g., ethanol, isopropanol)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the alcohol (1.0 mmol), triethylamine (1.5 mmol), and a catalytic amount of DMAP (0.1 mmol) in anhydrous dichloromethane (10 mL).

-

Cool the mixture to 0 °C.

-

Add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12 hours or until completion as indicated by TLC.

-

Quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic phase with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Table 3: Representative Experimental Conditions for Sulfonate Ester Synthesis from Alcohols

| Alcohol Substrate | Solvent | Base | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Ethanol | Dichloromethane | Triethylamine | DMAP | 0 to 25 | 12 | 85 - 95 |

| Isopropanol | Dichloromethane | Triethylamine | DMAP | 0 to 25 | 12 - 16 | 80 - 90 |

| Benzyl alcohol | Dichloromethane | Triethylamine | DMAP | 0 to 25 | 12 | 90 - 98 |

Visualizations

Reaction Pathways

Caption: Reaction pathways of this compound.

Experimental Workflow for Sulfonamide Synthesis

Caption: Workflow for N-substituted sulfonamide synthesis.

One-Pot Synthesis of Sulfonamides Using 4-Methoxyphenylsulfamoyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient one-pot synthesis of a diverse range of sulfonamides through the reaction of 4-methoxyphenylsulfamoyl chloride with various primary and secondary amines. Sulfonamides are a critical class of compounds in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities. The described methodology offers a straightforward, high-yielding, and versatile approach for the preparation of novel sulfonamide libraries for screening and lead optimization. The protocols are designed to be easily implemented in a standard laboratory setting.

Introduction

The sulfonamide functional group is a key pharmacophore found in numerous clinically approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. Its prevalence in medicinal chemistry is attributed to its ability to act as a bioisostere of amides and its capacity to form crucial hydrogen bonds with biological targets. The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry. The most common and direct method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. This application note details a robust one-pot procedure for this reaction using this compound as the sulfonylating agent.

Reaction Principle

The one-pot synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfamoyl chloride. The amine acts as the nucleophile, and a base is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocols

General Protocol for the One-Pot Synthesis of Sulfonamides

This general procedure can be adapted for a wide range of primary and secondary amines.

Materials:

-

This compound

-

Amine of choice (primary or secondary)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et3N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv.).

-

Dissolve the amine in anhydrous DCM or THF (5-10 mL).

-

Add a suitable base, such as triethylamine (1.2 mmol, 1.2 equiv.) or pyridine (1.2 mmol, 1.2 equiv.), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate vial, dissolve this compound (1.1 mmol, 1.1 equiv.) in a minimal amount of the same anhydrous solvent.

-

Add the solution of this compound dropwise to the stirred amine solution at 0 °C over a period of 10-15 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure sulfonamide.

Data Presentation

The following table summarizes the expected yields for the synthesis of various sulfonamides from this compound and a selection of primary and secondary amines, based on typical literature results for analogous reactions.

| Entry | Amine Substrate | Product | Expected Yield (%) |

| 1 | Aniline | N-(4-methoxyphenylsulfonyl)aniline | 85-95 |

| 2 | Benzylamine | N-benzyl-4-methoxybenzenesulfonamide | 90-98 |

| 3 | Morpholine | 4-((4-methoxyphenyl)sulfonyl)morpholine | 88-96 |

| 4 | Piperidine | 1-((4-methoxyphenyl)sulfonyl)piperidine | 85-94 |

| 5 | Cyclohexylamine | N-cyclohexyl-4-methoxybenzenesulfonamide | 82-92 |

| 6 | Glycine methyl ester | Methyl 2-((4-methoxyphenyl)sulfonamido)acetate | 80-90 |

Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of sulfonamides.

Caption: General workflow for the one-pot synthesis of sulfonamides.

Reaction Mechanism

The diagram below outlines the fundamental steps of the sulfonamide formation.

Caption: Simplified mechanism of sulfonamide formation.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Inactive amine or sulfamoyl chloride. | Use freshly opened or purified starting materials. Ensure the sulfamoyl chloride has not hydrolyzed. |

| Insufficient base. | Use at least a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine. | |

| Reaction time is too short. | Monitor the reaction by TLC and allow it to stir for a longer period if necessary. | |

| Formation of side products | Reaction temperature is too high. | Maintain the initial reaction temperature at 0 °C during the addition of the sulfamoyl chloride. |

| Presence of water in the reaction. | Use anhydrous solvents and reagents. | |

| Difficulty in purification | Product is very polar or non-polar. | Adjust the eluent system for column chromatography accordingly. Consider recrystallization from a suitable solvent system. |